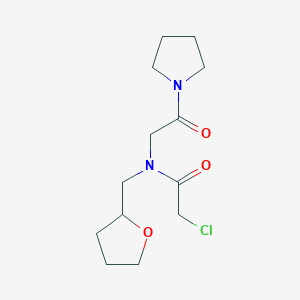
2-Chloro-N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)acetamide, also known as CP-141, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
作用机制
2-Chloro-N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)acetamide exerts its effects through the modulation of various molecular pathways involved in cellular signaling and gene expression. Specifically, this compound has been found to enhance the activity of the protein kinase C (PKC) pathway, which plays a critical role in memory consolidation and retrieval. Additionally, this compound has been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the enhancement of memory consolidation and retrieval, the inhibition of cancer cell growth and proliferation, and the modulation of cellular signaling and gene expression. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of 2-Chloro-N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)acetamide for lab experiments is its ability to enhance memory consolidation and retrieval in animal models, making it a useful tool for studying the mechanisms underlying memory formation and storage. Additionally, this compound has been found to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its relatively high cost and limited availability, which may restrict its use in certain research settings.
未来方向
There are several future directions for research on 2-Chloro-N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)acetamide, including the development of new drugs based on its structure, the investigation of its potential therapeutic applications in memory-related disorders and cancer, and the exploration of its mechanisms of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy in humans.
合成方法
2-Chloro-N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-N-(oxolan-2-ylmethyl)acetamide with 2-pyrrolidinone in the presence of a base, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with N-(2-oxo-2-pyrrolidin-1-ylethyl)amine to yield this compound.
科学研究应用
2-Chloro-N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)acetamide has been found to have potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to enhance memory consolidation and retrieval in animal models, making it a promising candidate for the treatment of memory-related disorders such as Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting specific molecular pathways involved in cancer progression. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
2-chloro-N-(oxolan-2-ylmethyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O3/c14-8-12(17)16(9-11-4-3-7-19-11)10-13(18)15-5-1-2-6-15/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDZPQKXDKZEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN(CC2CCCO2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide](/img/structure/B2456772.png)
![3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B2456774.png)
![[5-(2-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456777.png)
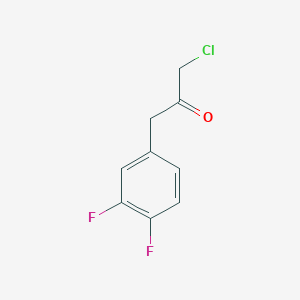
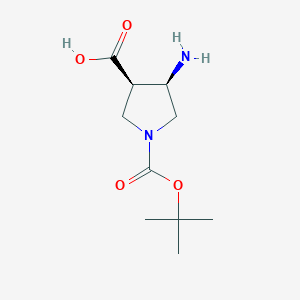
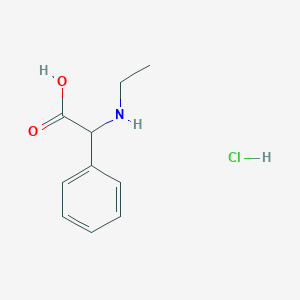
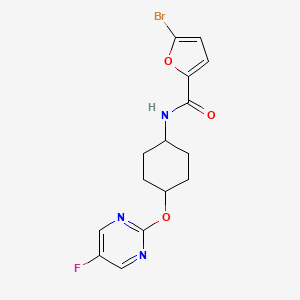
![N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2456783.png)
![3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2456784.png)

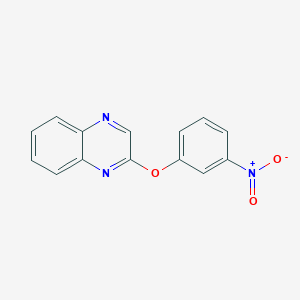

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2456793.png)
